![molecular formula C16H17O5P B14220654 [3-(4-Benzoylphenoxy)propyl]phosphonic acid CAS No. 824412-77-3](/img/structure/B14220654.png)
[3-(4-Benzoylphenoxy)propyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzoylphenoxy)propylphosphonic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenoxy group, which is further linked to a propylphosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoylphenoxy)propylphosphonic acid typically involves the following steps:
Formation of 4-benzoylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 4-benzoylphenol is then reacted with 3-chloropropylphosphonic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the etherification process.
Industrial Production Methods
Industrial production of 3-(4-benzoylphenoxy)propylphosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Benzoylphenoxy)propylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenoxypropylphosphonic acid derivatives.
Aplicaciones Científicas De Investigación
3-(4-Benzoylphenoxy)propylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-benzoylphenoxy)propylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the phosphonic acid moiety can form strong hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoylphenol: Lacks the propylphosphonic acid moiety, making it less versatile in terms of chemical reactivity.
3-Phenoxypropylphosphonic acid: Lacks the benzoyl group, which reduces its potential for hydrophobic interactions with proteins.
Benzoylpropylphosphonic acid: Lacks the phenoxy group, which limits its ability to participate in nucleophilic substitution reactions.
Uniqueness
3-(4-Benzoylphenoxy)propylphosphonic acid is unique due to the presence of both the benzoyl and phosphonic acid groups, which confer a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
824412-77-3 |
|---|---|
Fórmula molecular |
C16H17O5P |
Peso molecular |
320.28 g/mol |
Nombre IUPAC |
3-(4-benzoylphenoxy)propylphosphonic acid |
InChI |
InChI=1S/C16H17O5P/c17-16(13-5-2-1-3-6-13)14-7-9-15(10-8-14)21-11-4-12-22(18,19)20/h1-3,5-10H,4,11-12H2,(H2,18,19,20) |
Clave InChI |
HZWKBOFGGGATSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


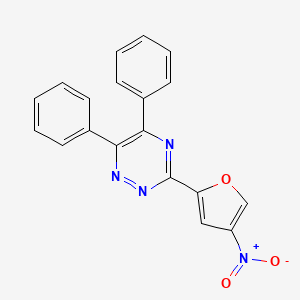
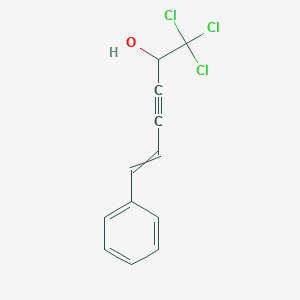
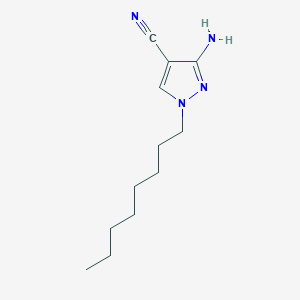
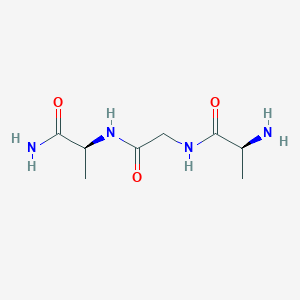
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)


![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
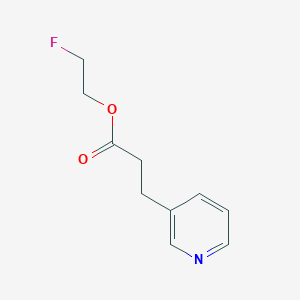

![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
